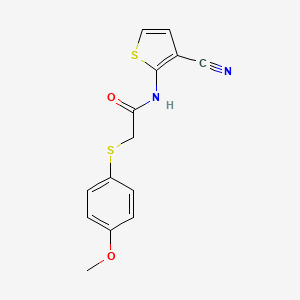
N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide” is a chemical compound with the molecular formula C14H12N2O2S2 and a molecular weight of 304.38. It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Specific methods for the synthesis of thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom with the formula C4H4S . This structure is part of a larger class of compounds known as thiophene derivatives, which are essential heterocyclic compounds with a variety of properties and applications .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Synthesis and Characterization for Anticancer Evaluation
A study by Zyabrev et al. (2022) highlighted the synthesis and characterization of 4-arylsulfonyl-1,3-oxazoles, demonstrating anticancer activity against various cancer cell lines. This research underscores the potential of N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide derivatives in developing antitumor agents through further in-depth studies and the synthesis of new derivatives with enhanced antitumor activity (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).
Antimicrobial Applications
Antimicrobial Evaluation of Novel Derivatives
Research conducted by Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents. This study's synthesis approach and evaluation of the compounds' antibacterial and antifungal activities showcase the potential antimicrobial applications of this compound derivatives (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Chemical Synthesis and Characterization
Innovative Synthesis Methods and Characterization
The work of Egorov et al. (2019) demonstrated the synthesis and characterization of differently functionalized cyclopentenediones, offering insights into the chemical properties and potential applications of this compound in the development of new chemical entities with therapeutic or material science applications (Egorov, Khasanova, Gimalova, & Miftakhov, 2019).
Zukünftige Richtungen
The future directions for research on “N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide” and similar compounds likely involve further exploration of their synthesis, properties, and potential biological activities. Thiophene derivatives are a topic of interest for medicinal chemists due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .
Eigenschaften
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-18-11-2-4-12(5-3-11)20-9-13(17)16-14-10(8-15)6-7-19-14/h2-7H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDQDSTWMMVLEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2540382.png)
![2-[[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-5H-purin-7-ium-8-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2540383.png)
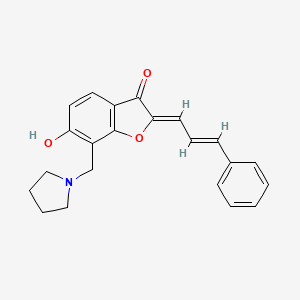
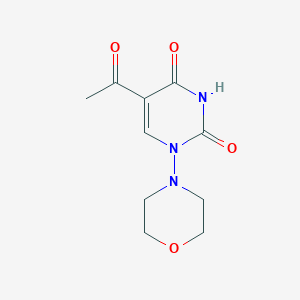

![N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2540391.png)
![(4Ar,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide](/img/structure/B2540394.png)
![2-Bromo-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2540396.png)
![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2540397.png)
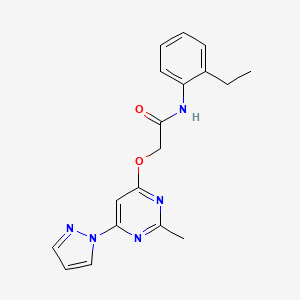
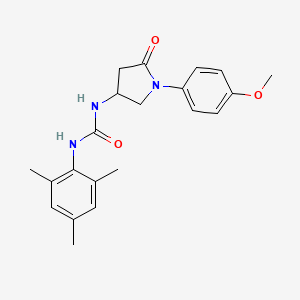
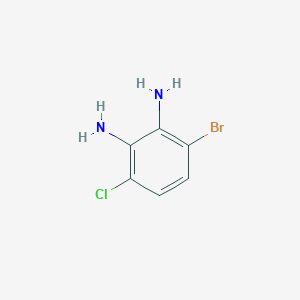
![(Z)-4-(dimethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2540402.png)
![5-Cyclopropyl-3-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2540403.png)
